molecular formula C10H10FNO2 B13543850 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Cat. No.: B13543850
M. Wt: 195.19 g/mol
InChI Key: MCUPXLXCSCDHJK-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via Pomeranz–Fritsch–Bobbitt cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities and properties.

Scientific Research Applications

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is unique due to its fluorine substitution, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for developing new pharmaceuticals and studying fluorine’s effects on molecular interactions .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-9-4-6-1-2-12-5-7(6)3-8(9)10(13)14/h3-4,12H,1-2,5H2,(H,13,14)

InChI Key

MCUPXLXCSCDHJK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC(=C(C=C21)F)C(=O)O

Origin of Product

United States

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